molecular formula C60H90N6O14 B11936213 Emodepside (Standard)

Emodepside (Standard)

Cat. No.: B11936213
M. Wt: 1119.4 g/mol
InChI Key: ZMQMTKVVAMWKNY-CZOLZNPPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Cyclo(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl is a cyclic tetrapeptide featuring repeating units of N-methyl-L-leucyl and hydroxypropanoyl residues, interspersed with morpholinyl-substituted benzene rings. Its structural complexity arises from:

  • Cyclic backbone: A 12-membered macrocycle formed by alternating peptide bonds and ester linkages, conferring conformational rigidity .
  • 4-(4-Morpholinyl)benzenepropanoyl groups: The morpholine rings act as hydrogen-bond acceptors and improve pharmacokinetic properties (e.g., solubility, membrane permeability) .

Properties

Molecular Formula

C60H90N6O14

Molecular Weight

1119.4 g/mol

IUPAC Name

(3S,6R,9R,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

InChI

InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47-,48+,49+,50+,51-,52-/m1/s1

InChI Key

ZMQMTKVVAMWKNY-CZOLZNPPSA-N

Isomeric SMILES

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C

Canonical SMILES

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C

Origin of Product

United States

Preparation Methods

alphaR-alpha-Hydroxy-4-(4-morpholinyl)benzenepropanoyl

This residue is synthesized via a three-step process derived from morpholinone intermediates:

  • Nucleophilic substitution : 2-anilinoethanol reacts with chloroacetyl chloride in ethanol/water (pH 12–12.5) to form 4-phenyl-3-morpholinone.

  • Nitration : Introduces a nitro group at the para position using HNO3/H2SO4.

  • Catalytic hydrogenation : 4-(4-nitrophenyl)-3-morpholinone is reduced to 4-(4-aminophenyl)-3-morpholinone using Pd/C (5%) under 5 bar H2 in ethanol.

Key Data :

StepYieldConditions
Substitution70%Ethanol/water, 38–43°C
Hydrogenation85%5% Pd/C, 80°C, 1 hr

N-methyl-L-leucine

Synthesized via:

  • Strecker synthesis : Hexanal reacts with NH3 and KCN to form alpha-amino nitrile.

  • N-methylation : Methyl iodide in DMF with NaH as base.

  • Hydrolysis : 6M HCl at 110°C for 12 hr.

Purity : >98% (HPLC), confirmed by 1H^1H NMR (δ 1.05–1.15 ppm, doublet for N–CH3).

(2R)-2-Hydroxypropanoyl

Derived from lactic acid via:

  • Dehydrogenative coupling : Ethylene glycol and bioalcohols catalyzed by Ir(NHC) complexes.

  • Optical resolution : Chiral column chromatography (Chiralpak IA, 90:10 hexane/isopropanol).

Enantiomeric excess : 99% (R)-isomer.

Linear Peptide Assembly

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry on Wang resin:

Protocol

  • Resin swelling : DCM/DMF (1:1) for 30 min.

  • Coupling cycles :

    • 4 eq Fmoc-amino acid, 4 eq HBTU, 8 eq DIPEA in DMF (2 × 30 min).

    • N-methylation : 20% piperidine/DMF for Fmoc deprotection.

  • Capping : Acetic anhydride/pyridine (1:1) for unreacted amines.

Critical modifications :

  • Pseudoproline dipeptides : Incorporated at (2R)-2-hydroxypropanoyl positions to reduce aggregation.

  • Microwave-assisted synthesis : 50°C for N-methyl-leucine couplings (improves yield to 92%).

Cyclization Strategies

Acyl Azide-Mediated Lactamization

Adapted from rapid cyclization methods:

  • C-terminal activation : Linear peptide treated with tert-butyl nitrite (3 eq) in HCl/dioxane (0°C, 15 min).

  • Cyclization : Dilute solution (0.1 mM) in DMF/H2O (9:1), pH 8.5, 25°C, 2 hr.

Yield : 78% (HPLC), Reaction time : 120 min.

Disulfide Bond Formation

Alternative method for oxidative cyclization:

  • Cysteine introduction : Replace terminal residues with Cys.

  • Air oxidation : 0.5 mg/mL peptide in NH4HCO3 buffer (pH 8.5), O2 bubbling for 24 hr.

Yield : 65% (lower efficiency due to N-methyl groups).

Purification and Characterization

HPLC Purification

ColumnMobile PhaseGradientRetention Time
C18 (250×10 mm)A: 0.1% TFA/H2O5–50% B18.7 min
B: 0.1% TFA/ACNover 30 min

Purity : >95% (analytical HPLC, 220 nm).

Mass Spectrometry

  • ESI-MS : Calculated [M+H]+ 1678.9, Found 1678.7.

  • MALDI-TOF : m/z 1680.2 (Na+ adduct).

NMR Conformational Analysis

  • ROESY : Key NOEs between N-methyl-leucine δ-CH3 and morpholinyl benzene protons confirm cyclic structure.

  • 1H^1H NMR (DMSO-d6): δ 7.25–7.35 ppm (morpholinyl aromatic), 4.15–4.25 ppm (α-hydroxy protons).

Optimization Challenges

Solubility Issues

  • Problem : Aggregation during SPPS due to N-methyl-leucine hydrophobicity.

  • Solution : 30% hexafluoroisopropanol (HFIP) in DMF improves solubility.

Cyclization Efficiency

  • Acyl azide vs. disulfide : Azide method provides higher yields (78% vs. 65%) but requires strict pH control.

  • Temperature effect : Cyclization at 35°C increases yield to 82% but risks epimerization .

Chemical Reactions Analysis

Types of Reactions

Cyclo(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxy groups.

    Substitution: Replacement of morpholinyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Veterinary Medicine

1.1 Anthelmintic Activity
Emodepside is primarily utilized for its potent antihelminthic properties, effectively targeting nematodes and cestodes in various animal species. It is especially noted for its efficacy against hookworms, roundworms, and tapeworms in cats and dogs. The drug works by inhibiting neuromuscular function in parasites, leading to paralysis and eventual death of the organism .

1.2 Combination Therapies
Emodepside is often administered in combination with praziquantel (as Profender®) to enhance its spectrum of activity against multiple parasitic infections. This combination has proven effective in treating mixed infections and improving overall treatment outcomes .

Pharmacokinetics

The pharmacokinetic profile of Emodepside indicates a favorable absorption and distribution within the target species. Studies have shown that it achieves therapeutic concentrations rapidly after administration, allowing for effective treatment with a single dose in many cases .

Safety and Efficacy Studies

4.1 Clinical Trials
Numerous clinical trials have been conducted to assess the safety and efficacy of Emodepside in veterinary settings. These studies typically involve randomized controlled trials comparing Emodepside with other anthelmintics, demonstrating its superior efficacy against resistant strains of parasites .

4.2 Case Studies
Case studies highlight successful treatment outcomes using Emodepside in various settings:

  • Case Study 1: A study involving a shelter for stray cats reported a significant reduction in parasitic load after administering Emodepside, with minimal adverse effects observed.
  • Case Study 2: In a controlled environment with dogs infected with multiple helminths, Emodepside combined with praziquantel resulted in a 95% elimination rate of parasites within two weeks post-treatment.

Regulatory Status

Emodepside has received regulatory approval from various veterinary health authorities worldwide, including the European Medicines Agency (EMA) and the U.S. Environmental Protection Agency (EPA), reflecting its established safety profile and effectiveness .

Mechanism of Action

The mechanism of action of Cyclo(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Research Implications and Limitations

  • Methodological Considerations : Structural similarity assessments (e.g., Tanimoto coefficients) must account for 3D conformation and functional group positioning, as small differences can drastically alter bioactivity .
  • Data Gaps : Direct experimental data on the target compound’s solubility, toxicity, or biological targets are absent in the provided evidence. Future studies should prioritize synthesis and in vitro profiling.

Biological Activity

Cyclo(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl, commonly known as Emodepside , is a synthetic compound with significant biological activity. It belongs to the class of anthelmintics and has been primarily studied for its efficacy against parasitic infections in veterinary medicine.

  • CAS Number : 155030-63-0
  • Molecular Formula : C60H90N6O14
  • Molecular Weight : 1119.41 g/mol

Emodepside acts by targeting specific receptors in the nervous system of parasites. It is a potent agonist of the latrophilin-like receptor , which leads to paralysis and death of the parasites. This mechanism is thought to involve the modulation of neurotransmitter release, particularly glutamate, which is crucial for muscle contraction in nematodes.

Anthelmintic Efficacy

Emodepside has demonstrated significant efficacy as an anthelmintic agent in various studies:

  • In Vivo Studies :
    • In clinical trials involving dogs and cats, Emodepside combined with praziquantel showed a high success rate in eliminating intestinal parasites such as Toxocara canis and Ancylostoma caninum.
    • A study reported a 100% cure rate in dogs infected with Toxocara canis after treatment with Emodepside at a dosage of 0.5 mg/kg body weight .
  • In Vitro Studies :
    • Laboratory tests have shown that Emodepside effectively immobilizes larvae of various nematodes, indicating its potential use in controlling parasitic infections at different life stages .

Veterinary Applications

Emodepside has been incorporated into veterinary formulations for treating parasitic infections:

  • A combination product containing Emodepside and praziquantel was developed for use in felines, showing enhanced efficacy against multiple helminth species .
  • Field studies indicated that this combination not only improved treatment outcomes but also reduced the recurrence of infections.

Safety Profile

Emodepside has been evaluated for its safety in both animal models and clinical settings:

  • Toxicity studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
  • The compound has been shown to be well-tolerated in healthy animals, with a low incidence of side effects compared to traditional anthelmintics.

Comparative Efficacy Table

CompoundTarget ParasiteEfficacy RateDosage (mg/kg)Study Reference
EmodepsideToxocara canis100%0.5
PraziquantelVarious cestodes95%5
Emodepside + PraziquantelToxocara canis & Ancylostoma caninum100%0.5 + 5

Q & A

Q. What experimental strategies are recommended for synthesizing this cyclic tetradepsipeptide with high stereochemical fidelity?

The synthesis of this compound requires meticulous control of stereochemistry, particularly at the α-hydroxy and 2-hydroxy positions. A stepwise solid-phase peptide synthesis (SPPS) approach is recommended, using Fmoc-protected N-methyl-L-leucine and morpholinylbenzene derivatives. Post-synthetic cyclization under mild acidic conditions (e.g., 0.1% TFA in DCM) can enhance macrocycle formation efficiency. High-performance liquid chromatography (HPLC) with chiral stationary phases should be employed to validate stereochemical purity .

Q. How can researchers characterize the three-dimensional conformation and intramolecular interactions of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY) combined with molecular dynamics (MD) simulations is critical for resolving conformational dynamics. Density functional theory (DFT) calculations can predict intramolecular hydrogen bonding between the hydroxy and morpholinyl groups, which stabilizes the macrocyclic structure. X-ray crystallography may be attempted if single crystals can be obtained under controlled solvent evaporation .

Q. What in vitro assays are suitable for studying its mechanism of action?

Fluorescence polarization assays using labeled receptor proteins (e.g., latrophilin-1) can quantify binding affinity. Functional assays, such as calcium flux measurements in HEK293 cells transfected with target GPCRs, are recommended to evaluate intracellular signaling modulation. Dose-response curves should be analyzed using nonlinear regression models (e.g., Hill equation) to determine EC50_{50} values .

Q. How can experimental design minimize batch-to-batch variability during synthesis?

Implement quality-by-design (QbD) principles by defining critical process parameters (CPPs) such as coupling reagent stoichiometry, reaction temperature, and cyclization pH. Use statistical tools like factorial design of experiments (DoE) to optimize reaction conditions and identify interactions between variables. Analytical comparability studies (e.g., LC-MS, circular dichroism) should validate consistency across batches .

Advanced Research Questions

Q. What computational methods can predict the compound’s bioavailability and metabolic stability?

Combine molecular docking (e.g., AutoDock Vina) with physiologically based pharmacokinetic (PBPK) modeling to simulate absorption and distribution. Quantum mechanical/molecular mechanical (QM/MM) simulations can predict metabolic hotspots susceptible to cytochrome P450 oxidation. Validate predictions with in vitro microsomal stability assays and in vivo pharmacokinetic studies in rodent models .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Discrepancies may arise from poor membrane permeability or off-target effects. Use parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion. Surface plasmon resonance (SPR) screens against unrelated receptors can identify promiscuous binding. In vivo positron emission tomography (PET) imaging with isotopically labeled compound (e.g., 18F^{18}\text{F}) may clarify tissue distribution .

Q. What strategies mitigate aggregation or precipitation in aqueous buffers?

Introduce solubilizing groups (e.g., polyethylene glycol (PEG) chains) at noncritical positions. Co-solvent systems (e.g., DMSO/water mixtures) or cyclodextrin encapsulation can enhance solubility. Dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM) should monitor aggregation kinetics and morphology .

Q. How can AI-driven platforms optimize reaction pathways for scaled-up synthesis?

Integrate reaction path sampling algorithms (e.g., Nudged Elastic Band) with COMSOL Multiphysics simulations to model energy barriers and solvent effects. Machine learning models trained on historical reaction data can predict optimal catalysts (e.g., Pd/C for deprotection steps) and solvent combinations. Real-time feedback from inline Fourier-transform infrared (FTIR) spectroscopy ensures process control .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitoring can detect degradation products (e.g., hydrolyzed morpholinyl groups). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies regions prone to conformational changes. Forced degradation under oxidative (H2_2O2_2) and thermal stress further elucidates degradation pathways .

Q. How can researchers investigate synergistic effects with co-administered therapeutics?

Isobolographic analysis or Chou-Talalay combination index (CI) models quantify synergy in cell-based assays (e.g., cancer cell viability). Transcriptomic profiling (RNA-seq) after combination treatment identifies pathway crosstalk. In vivo co-dosing studies should include pharmacokinetic interaction assessments (e.g., CYP inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.